4-Nitrophenyl acetate

Carboxylesterase CES1 CES2

Researchers face significant experimental variability and invalidated cross-study comparisons when substituting 4-nitrophenyl acetate with generic chromogenic esters, due to divergent enzyme kinetics (Vmax range: 0.18-1.1 U/mg across acyl chain lengths) and isoform selectivity biases. This compound resolves these challenges as the extensively validated acetate ester substrate. - Provides balanced pan-carboxylesterase (CES1/CES2) activity measurement with comparable Km values (~200 μM / ~180 μM), ensuring isoform-unbiased screening. - Serves as the definitive reference for α-class carbonic anhydrase selectivity; completely unreactive with β-, γ-, and ζ-class enzymes, ensuring clean pharmacological inhibition data.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 830-03-5
Cat. No. B032502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl acetate
CAS830-03-5
SynonymsNSC 2633;  p-Acetoxynitrobenzene;  p-Nitrobenzene Acetate;  p-Nitrophenol Acetate;  p-Nitrophenyl Acetate;  p-Nitrophenyl Ester Acetic Acid;  p-Nitrophenol Acetate; 
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
InChIKeyQAUUDNIGJSLPSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Acetate Technical Specifications


4-Nitrophenyl acetate (4-NPA, p-nitrophenyl acetate, CAS 830-03-5) is a chromogenic ester substrate with molecular formula C8H7NO4 and molecular weight 181.15 g/mol . The compound appears as a white to yellow to green crystalline powder with a melting point of 76–80°C and is commercially available at purity grades typically ranging from ≥96% to ≥99% by GC . As a member of the 4-nitrophenyl ester class, 4-NPA serves as a widely validated probe substrate for assaying esterase and lipase activities across multiple enzyme families, including carboxylesterases (CES), carbonic anhydrases, penicillin acylases, and serum albumins [1][2].

Pan-carboxylesterase (CES1/CES2) balanced substrate for total esterase activity readout
Chromogenic probe with 4-nitrophenolate detection at 348–405 nm
Short-chain acetate (C2) reference for lipase chain-length specificity panels

4-Nitrophenyl Acetate: Why Substitution Fails


Generic substitution among 4-nitrophenyl esters or alternative chromogenic substrates introduces substantial experimental variability and may invalidate cross-study comparisons. The acyl chain length of 4-nitrophenyl esters fundamentally alters enzyme recognition kinetics—Vmax values for the same lipase enzyme vary from 0.42 U/mg for 4-NPA (C2 acetate) to 1.1 U/mg for 4-nitrophenyl octanoate (C8) and 0.18 U/mg for 4-nitrophenyl palmitate (C16) [1]. Furthermore, 4-NPA demonstrates distinct isoform selectivity patterns relative to other chromogenic substrates: it serves as a probe that is hydrolyzed by both CES1 and CES2 with comparable Km values (∼200 and ∼180 μM, respectively), whereas fluorescein diacetate exhibits >50-fold Vmax preference for CES2 over CES1 [2]. Even positional isomer substitution alters reactivity—4-nitrophenyl acetate is hydrolyzed faster than 2-nitrophenyl acetate but slower than phenyl acetate by penicillin acylase [3]. These differential kinetic signatures mean that substitution of 4-NPA with any analog requires complete revalidation of assay conditions and prohibits direct comparison with the extensive body of literature data generated specifically with this acetate ester.

Acyl Chain Length
4-NPA (C2) shows distinct Vmax from butyrate (C4), octanoate (C8), or palmitate (C16); activity profiles shift with chain length, requiring revalidation.
Isoform Selectivity
Unlike fluorescein diacetate, which strongly prefers CES2, 4-NPA is hydrolyzed by both CES1 and CES2 with comparable affinity; total activity readout differs.
Positional Isomer
Penicillin acylase hydrolysis rate order: phenyl acetate > 4-NPA > 2-nitrophenyl acetate; substitution alters reactivity in biocatalytic studies.

4-Nitrophenyl Acetate: Evidence vs. Analogs


CES1/CES2 Affinity Discrimination

4-Nitrophenyl acetate (4-NPA) is hydrolyzed by both recombinant CES1-b and CES2 with comparable Km values of approximately 200 μM and 180 μM, respectively, which match those observed in human liver microsomes (HLM) and human intestinal microsomes (HIM) [1]. In contrast, fluorescein diacetate (FD), an alternative chromogenic substrate, exhibits a Vmax for HIM and CES2 that is at least 50-fold higher than that for CES1-b or CES1-c, making FD a highly selective CES2 probe rather than a pan-carboxylesterase substrate [1].

CES1/CES2 Affinity
Head-to-head
4-NPA Km: CES1 ~200 μM, CES2 ~180 μM; comparable Vmax
Supports pan-CES activity readout without isoform bias
Recombinant CES isoforms, HLM/HIM, 37°C
Carboxylesterase CES1 CES2 Drug metabolism Probe substrate

Lipase Chain-Length Specificity

Wild-type lipase enzyme exhibits markedly different Vmax values depending on the acyl chain length of 4-nitrophenyl ester substrates [1]. 4-Nitrophenyl acetate (C2) yields a Vmax of 0.42 U/mg protein, which is lower than 4-nitrophenyl butyrate (C4, 0.95 U/mg) and 4-nitrophenyl octanoate (C8, 1.1 U/mg), but higher than 4-nitrophenyl dodecanoate (C12, 0.78 U/mg) and 4-nitrophenyl palmitate (C16, 0.18 U/mg) [1].

Lipase Chain-Length Vmax
Head-to-head
4-NPA (C2) Vmax = 0.42 U/mg
Short-chain (C2) reference for lipase chain-length profiling
C4: 0.95, C8: 1.1, C12: 0.78, C16: 0.18 U/mg; 25°C
Lipase Enzyme kinetics Substrate specificity Acyl chain length Spectrophotometric assay

α-Carbonic Anhydrase Isoform Discrimination

4-Nitrophenyl acetate serves as a substrate exclusively for α-class carbonic anhydrases (α-CAs), while β-, γ-, and ζ-class carbonic anhydrases show no detectable esterase activity toward 4-NPA [1]. Among mammalian cytosolic α-CA isoforms, second-order rate constants (kcat/KM) for 4-NPA hydrolysis range from 753 to 7706 M⁻¹ s⁻¹, with CA XIII exhibiting the highest esterase activity [1][2].

α-CA Class Selectivity
Class-level
α-CAs: kcat/KM 753–7706 M⁻¹ s⁻¹
Class-selective probe for α-CA activity discrimination
β-, γ-, ζ-CAs show no detectable activity
Carbonic anhydrase Isoform selectivity Esterase activity CA inhibitor screening

Penicillin Acylase Positional Specificity

Penicillin G acylase (PGA) from Kluyvera citrophila catalyzes the hydrolysis of 4-nitrophenyl acetate faster than its positional isomer 2-nitrophenyl acetate, but slower than the unsubstituted phenyl acetate [1]. This nitro-group positional effect reveals that the para-substitution pattern of 4-NPA confers intermediate reactivity relative to ortho-substituted and unsubstituted aryl acetates [1].

PGA Positional Rank
Head-to-head
Rank: phenyl acetate > 4-NPA > 2-nitrophenyl acetate
Para-substitution yields intermediate reactivity for PGA studies
Penicillin G acylase from K. citrophila
Penicillin acylase Substrate specificity Positional isomer Enzyme kinetics

4-Nitrophenyl Acetate Applications


Total Carboxylesterase Activity Screening

Use 4-NPA when the research objective requires measurement of total carboxylesterase activity without isoform bias. As demonstrated by Wang et al. (2011), 4-NPA is hydrolyzed by both CES1 and CES2 with comparable Km values (~200 μM and ~180 μM, respectively), providing a balanced readout of pan-CES activity in human liver and intestinal microsomes [1]. This contrasts with fluorescein diacetate, which exhibits >50-fold selectivity for CES2. 4-NPA is therefore the substrate of choice for initial CES activity screening, enzyme inhibition studies requiring broad CES coverage, and inter-species comparative metabolism investigations where CES1/CES2 expression ratios vary [1].

α-CA Activity Assays and Inhibitor Screening

4-NPA is uniquely suited for discriminating α-class carbonic anhydrase activity from β-, γ-, and ζ-class enzymes. The exclusive hydrolysis of 4-NPA by α-CAs (kcat/KM = 753–7706 M⁻¹ s⁻¹) versus no detectable activity in other CA classes provides a class-selective assay platform [2]. This specificity is particularly valuable in pharmacological screening for α-CA inhibitors (e.g., antiglaucoma agents, diuretics, antiepileptics) where interference from non-α-CA background must be eliminated. The assay is well-established for measuring inhibition constants (Ki, IC50) of sulfonamide-based CA inhibitors [2].

Lipase Chain-Length Profiling and Biocatalyst Characterization

4-NPA serves as the short-chain (C2 acetate) reference substrate in systematic lipase substrate specificity profiling studies. Based on the Vmax hierarchy established by Vardar Yel (2021)—C8 (1.1 U/mg) > C4 (0.95 U/mg) > C12 (0.78 U/mg) > C2 (0.42 U/mg) > C16 (0.18 U/mg)—4-NPA occupies a specific, quantifiable position in the chain-length activity profile [3]. Researchers characterizing novel lipases, engineering lipase variants, or optimizing biocatalytic processes for specific acyl chain preferences require 4-NPA as an essential component of the substrate panel to establish complete chain-length selectivity fingerprints [3].

High-Throughput Esterase Activity Screening

4-NPA is validated for automated, high-throughput microplate assays for carboxyl esterase (CE) activity measurement. Standardized protocols using 4-NPA as substrate, adapted from the Ljunquist cuvette method for microplate format, enable precise and accurate quantification of esterase activity with detection limits suitable for undiluted biological samples [4]. This application is deployed in environmental monitoring (soil and water esterase activity), clinical diagnostics (salivary esterase biomarkers), and toxicology (pesticide exposure assessment via esterase inhibition) [4][5]. The chromogenic nature of 4-NPA (λ = 348–405 nm for 4-nitrophenolate product) facilitates simple spectrophotometric detection compatible with standard plate readers.

Application
Selection Property
Validation Focus
Total CES activity screening
Balanced CES1/CES2 substrate affinity
Pan-CES inhibition studies, inter-species comparisons
α-CA inhibitor screening
α-CA class-specific hydrolysis
CA isoform selectivity profiling, inhibition constant measurement
Lipase substrate specificity profiling
C2 acetate chain-length reference
Chain-length activity fingerprints, biocatalyst engineering
High-throughput esterase activity
Chromogenic detection 348–405 nm
Automated assay reproducibility, salivary biomarker research

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